molecular formula C16H12F3NOS B1680102 ns6180 CAS No. 353262-04-1

ns6180

Numéro de catalogue: B1680102
Numéro CAS: 353262-04-1
Poids moléculaire: 323.3 g/mol
Clé InChI: ZUIJXKLTUFCDGO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

NS6180 est un composé novateur connu pour son inhibition puissante et sélective du canal potassique activé par le calcium à conductance intermédiaire (KCa3.1). Ce composé a montré un potentiel significatif dans le traitement des maladies liées à l'immunité, en particulier la maladie inflammatoire de l'intestin .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de NS6180 implique plusieurs étapes, commençant par la préparation de la structure de base de la benzothiazinone. Les étapes clés comprennent :

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Cela comprend le contrôle de la température, de la pression et l'utilisation de catalyseurs pour améliorer l'efficacité de la réaction .

Analyse Des Réactions Chimiques

Types de réactions

NS6180 subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courantes

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de this compound, chacun ayant des activités biologiques distinctes .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

    Chimie : Utilisé comme composé outil pour étudier la fonction des canaux KCa3.1.

    Biologie : Étudié pour son rôle dans la modulation de la fonction des cellules immunitaires et de la production de cytokines.

    Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de la maladie inflammatoire de l'intestin et d'autres affections liées à l'immunité.

    Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les canaux KCa3.1

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement le canal KCa3.1. Cette inhibition se produit par interaction avec des résidus d'acides aminés spécifiques, à savoir T250 et V275, qui sont sensibles aux triarylméthanes comme TRAM-34. En bloquant ces canaux, this compound réduit l'afflux de calcium, modulant ainsi l'activation des cellules immunitaires et la production de cytokines .

Applications De Recherche Scientifique

NS6180 is a benzothiazinone compound being investigated for its potential therapeutic applications, particularly as a KCa3.1 channel inhibitor in the treatment of immune diseases and intestinal inflammation . KCa3.1 channels are potential targets for therapy of immune diseases .

KCa3.1 Channel Inhibition

This compound is a potent blocker of the KCa3.1 channel, with IC50 values of 9 nM for cloned human KCa3.1 channels . It inhibits these channels by interacting with specific amino acid residues (T250 and V275) that also confer sensitivity to triarylmethanes like TRAM-34 . this compound also inhibits endogenously expressed KCa3.1 channels in human, mouse, and rat erythrocytes with similar potencies (15–20 nM) .

Effects on T-Cell Activation

This compound suppresses rat and mouse splenocyte proliferation at submicromolar concentrations . It potently inhibits the production of IL-2 and IFN-γ, with smaller effects on IL-4 and TNF-α, and no effect on IL-17 production .

Inflammatory Bowel Disease (IBD) Treatment

This compound has demonstrated effectiveness in controlling intestinal inflammation in a rat model of IBD . Despite poor plasma exposure, this compound (at doses of 3 and 10 mg/kg twice daily) reduced colon inflammation and improved body weight gain, as effectively as sulfasalazine (300 mg/kg daily), a standard IBD drug .

Cancer Immunotherapy

Blocking KCa3.1 channels with selective blockers may be beneficial in cancer immunotherapy .

Validation of KCa3.1 Assay

This compound is used to validate assays for KCa3.1 channels, with an IC50 value of 43 nM, correlating with literature values .

Data Summary of this compound Application

ApplicationDescription
KCa3.1 Channel InhibitionThis compound inhibits cloned human KCa3.1 channels with an IC50 of 9 nM . It interacts with T250 and V275 amino acid residues . Effective on human, mouse, and rat erythrocytes with IC50 values between 15-20 nM .
T-Cell Activation SuppressionThis compound suppresses rat and mouse splenocyte proliferation at submicromolar concentrations . It inhibits IL-2 and IFN-γ production, with minor effects on IL-4 and TNF-α, and no effect on IL-17 production .
IBD TreatmentThis compound reduces colon inflammation and improves body weight gain in a rat model of IBD . Effective at 3 and 10 mg/kg twice daily, comparable to sulfasalazine at 300 mg/kg daily .
Cancer ImmunotherapyTargeting KCa3.1 on NK cells with selective blockers such as this compound may enhance tumor cell killing . In experiments with K562 cells, the presence of this compound increased the percentage of dead target cells, suggesting that blocking KCa3.1 channels on NK cells enhances their cytotoxic activity against tumor cells . The data suggest that this compound can increase NK cell-mediated killing of tumor cells, indicating a potential application in cancer immunotherapy .
KCa3.1 Assay ValidationUsed to validate assays for KCa3.1 channels, with a recorded IC50 value of 43 nM . This aligns with previously reported values, confirming the reliability of this compound in pharmacological studies .

Mécanisme D'action

NS6180 exerts its effects by selectively inhibiting the KCa3.1 channel. This inhibition occurs through interaction with specific amino acid residues, namely T250 and V275, which are sensitive to triarylmethanes like TRAM-34. By blocking these channels, this compound reduces calcium influx, thereby modulating immune cell activation and cytokine production .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de NS6180

This compound se distingue par sa forte puissance et sa sélectivité pour les canaux KCa3.1, ce qui en fait un outil précieux pour étudier ces canaux et un candidat prometteur pour le développement thérapeutique .

Activité Biologique

NS6180 is a novel compound classified as a KCa3.1 channel inhibitor, which has shown significant potential in modulating immune responses and treating inflammatory conditions, particularly inflammatory bowel disease (IBD). This article provides a comprehensive overview of its biological activity, including experimental findings, pharmacological effects, and potential therapeutic applications.

This compound, chemically known as 4-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,4-benzothiazin-3(4H)-one, selectively inhibits the KCa3.1 channels, which play a crucial role in T-cell activation and other immune responses. The compound's mechanism involves binding to specific amino acid residues (T250 and V275) on the KCa3.1 channel, leading to inhibition of channel activity with an IC50 value of approximately 9 nM for cloned human channels .

Inhibition of Immune Responses

This compound has demonstrated profound effects on T-cell activity. It effectively suppresses the proliferation of splenocytes in both rat and mouse models at submicromolar concentrations. Key cytokines such as IL-2 and IFN-γ are significantly inhibited, while the effects on IL-4 and TNF-α are comparatively smaller, indicating a selective modulation of the immune response .

Experimental Models

In vivo studies using a rat model of IBD induced by 2,4-dinitrobenzene sulfonic acid revealed that this compound administration (3 and 10 mg·kg−1 b.i.d.) reduced colon inflammation and improved weight gain comparably to the standard treatment sulfasalazine (300 mg·kg−1 q.d.) . This suggests that this compound could serve as an effective therapeutic agent for managing IBD.

Pharmacokinetics

Despite its low plasma exposure, this compound effectively dampens inflammation in experimental colitis models. The pharmacokinetic profile indicates that the compound can exert significant therapeutic effects even at lower concentrations .

Comparative Efficacy

A comparative analysis of this compound with other KCa3.1 inhibitors such as TRAM-34 highlights its potency and selectivity. Table 1 summarizes the IC50 values for various KCa3.1 channel blockers:

CompoundIC50 (nM)
This compound9
TRAM-348.4
ShK-18661
PAP-12.1

Case Studies

Case Study: Ulcerative Colitis
A clinical case study illustrated the application of this compound in treating a patient with severe ulcerative colitis characterized by persistent bloody diarrhea and weight loss. Following treatment with this compound, significant improvements were noted in symptom management and overall health status .

Propriétés

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]methyl]-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NOS/c17-16(18,19)12-5-3-4-11(8-12)9-20-13-6-1-2-7-14(13)22-10-15(20)21/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIJXKLTUFCDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2S1)CC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353262-04-1
Record name 353262-04-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ns6180
Reactant of Route 2
Reactant of Route 2
ns6180
Reactant of Route 3
Reactant of Route 3
ns6180
Reactant of Route 4
ns6180
Reactant of Route 5
Reactant of Route 5
ns6180
Reactant of Route 6
ns6180

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.